molecular formula C5H8BrClO B6250331 1-bromo-5-chloropentan-2-one CAS No. 59554-91-5

1-bromo-5-chloropentan-2-one

Cat. No.: B6250331
CAS No.: 59554-91-5
M. Wt: 199.5
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Description

1-Bromo-5-chloropentan-2-one (CAS 54512-75-3) is an organic compound with the molecular formula C 5 H 8 BrClO and a molecular weight of 199.48 g/mol . It is characterized by the presence of both bromine and chlorine atoms on a pentanone backbone, making it a bifunctional haloketone of interest in synthetic organic chemistry. While detailed literature on its specific applications is sparse, its functional groups suggest its potential utility as a versatile building block or intermediate in organic synthesis . The ketone and halogen moieties allow for various chemical transformations, enabling researchers to incorporate specific molecular structures into more complex target molecules. This compound is related to 1-bromo-5-chloropentane, a well-established intermediate used in the synthesis of pharmaceuticals, agrochemicals, and spices . Researchers are advised to consult the current scientific literature for ongoing investigations into its properties and potential uses. This product is intended for laboratory and research use only. It is not for diagnostic, therapeutic, or any personal use. Proper safety protocols must be followed. Please refer to the Safety Data Sheet (SDS) for handling, storage, and hazard information.

Properties

CAS No.

59554-91-5

Molecular Formula

C5H8BrClO

Molecular Weight

199.5

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 5 Chloropentan 2 One

Strategic Considerations in the Synthesis of Mixed Dihalo Ketones

The synthesis of a mixed dihalo ketone such as 1-bromo-5-chloropentan-2-one (B1281179) presents several distinct challenges. The primary difficulty lies in the selective introduction of two different halogen atoms (bromine and chlorine) at specific and chemically distinct positions on the carbon backbone. One halogen (chlorine) is located at the terminal C5 position, distant from the carbonyl group, while the other (bromine) must be installed at the α-position (C1) adjacent to the ketone.

A key strategic decision involves the order of operations: constructing the chlorinated pentanone backbone first, followed by a regioselective α-bromination. This approach simplifies the synthesis by focusing the final, most delicate step on a single transformation.

Furthermore, the α-halogenation of the precursor, 5-chloropentan-2-one, an unsymmetrical methyl ketone, requires stringent control of regioselectivity. The reaction must exclusively target the methyl group (C1) over the methylene group (C3). As dictated by the principles of ketone halogenation, this requires careful selection of reaction conditions (acidic vs. basic catalysis) to direct the halogen to the desired position.

Finally, the chosen method for α-bromination must avoid competing side reactions. Specifically, the base-catalyzed halogenation of methyl ketones is known to potentially initiate the haloform reaction. This reaction, if uncontrolled, leads to polyhalogenation and eventual cleavage of the methyl group to form bromoform (CHBr₃) and a carboxylate salt, rather than the desired monobrominated product quora.commasterorganicchemistry.com. Therefore, managing reaction stoichiometry and conditions to favor monohalogenation is a critical consideration.

Precursor Design and Selection for the Pentanone Backbone

The core of this compound is the 5-chloropentan-2-one backbone. Efficient synthesis of this precursor is paramount. Methodologies starting from readily available cyclic ethers or linear diols are particularly noteworthy.

Synthesis from Tetrahydropyran Derivatives

A robust method for preparing 5-chloropentan-2-one involves the ring-opening chlorination of a tetrahydropyran derivative. A documented industrial approach starts with 2-methylfuran, which is first hydrogenated to yield 2-methyl-4,5-dihydrofuran. This intermediate is then subjected to a ring-opening chlorination reaction with hydrochloric acid to produce the target 5-chloropentan-2-one precursor in high yield.

This process is advantageous as it builds the required carbon chain and incorporates the C5-chloro and C2-keto functionalities in a concise sequence.

Table 1: Synthesis of 5-Chloropentan-2-one from 2-Methylfuran
StepReactantReagents/CatalystProductKey Conditions
12-MethylfuranH₂, Palladium-carbon catalyst2-Methyl-4,5-dihydrofuranLow temperature (5-15°C), 0.05-0.15 MPa pressure
22-Methyl-4,5-dihydrofuranHydrochloric Acid (HCl)5-Chloropentan-2-oneRing-opening chlorination reaction

Another patented method utilizes the reaction of tetrahydropyran with acetyl chloride in the presence of a Lewis acid catalyst to form an intermediate which is subsequently converted to a halogenated pentane (B18724) derivative google.com. While the patent focuses on 1-bromo-5-chloropentane, the underlying chemistry of using acetyl chloride to open the tetrahydropyran ring and install a five-carbon chain with terminal functionalities is a relevant strategy for accessing the pentanone backbone.

Approaches from Pentane-1,5-diol Derivatives

An alternative conceptual approach begins with the linear precursor, pentane-1,5-diol. This strategy relies on the selective functionalization of the two hydroxyl groups. The synthesis of 5-chloropentan-2-one from this starting material would logically proceed through two key steps:

Selective Mono-oxidation: The first step requires the selective oxidation of one of the primary alcohol groups to a ketone. Given the symmetrical nature of the diol, this can be challenging, but biocatalytic methods using flavoprotein alcohol oxidases have shown potential for the selective double oxidation of diols to produce hydroxy acids or lactones, indicating that selective oxidation is feasible nih.gov. The intermediate would be 5-hydroxypentan-2-one.

Chlorination of the Remaining Hydroxyl Group: The resulting 5-hydroxypentan-2-one would then undergo chlorination to replace the terminal hydroxyl group with a chlorine atom. Standard reagents such as thionyl chloride (SOCl₂) or hydrochloric acid could be employed for this transformation, converting the hydroxyketone into the desired 5-chloropentan-2-one precursor.

While early methods for producing related compounds like 1-bromo-5-chloropentane used pentane-1,5-diol with a mixture of hydrobromic and hydrochloric acids, achieving the specific keto-functionality requires a more targeted, stepwise approach of oxidation followed by chlorination guidechem.com.

Regioselective and Stereoselective Halogenation Techniques for Ketones

With the 5-chloropentan-2-one precursor synthesized, the final and most critical step is the regioselective α-bromination to yield this compound.

Direct Bromination and Chlorination of Pentan-2-one Analogues

The direct α-halogenation of an unsymmetrical ketone like 5-chloropentan-2-one is governed by the reaction conditions, which determine whether the reaction proceeds through an enol (acid-catalyzed) or an enolate (base-catalyzed) intermediate. The choice of catalyst dictates the regiochemical outcome.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms the most thermodynamically stable enol intermediate. For 5-chloropentan-2-one, this would be the enol with the double bond between C2 and C3. Subsequent reaction with a halogen (e.g., Br₂) would lead to the undesired bromination at the more substituted C3 position.

Base-Catalyzed Halogenation: Under basic conditions, a proton is removed from the least sterically hindered or most acidic α-carbon to form a kinetic enolate. For a methyl ketone, the protons on the methyl group (C1) are removed most rapidly. This enolate then reacts with the halogen, leading to selective halogenation at the C1 position.

Therefore, to achieve the desired 1-bromo isomer, base-catalyzed bromination of 5-chloropentan-2-one is the required strategy.

Table 2: Regioselectivity of Direct Halogenation of 5-Chloropentan-2-one
ConditionIntermediateSelectivityPrimary Product
Acidic (e.g., Acetic Acid)Thermodynamic Enol (C2=C3)More substituted α-carbon3-Bromo-5-chloropentan-2-one
Basic (e.g., NaOH)Kinetic Enolate (C1=C2)Less substituted α-carbonThis compound

Sequential Halogenation Strategies

While direct base-catalyzed bromination is the most direct route, its primary drawback is the risk of the haloform reaction quora.commasterorganicchemistry.com. The initial monobromination at the C1 position increases the acidity of the remaining protons on that same carbon. This makes subsequent halogenations at C1 occur more rapidly than the first, potentially leading to the formation of a tribromomethyl ketone. This intermediate is then cleaved by the base to yield a carboxylate and bromoform.

A successful sequential strategy must therefore either:

Utilize carefully controlled conditions (e.g., low temperature, precise stoichiometry of base and bromine) to trap the reaction at the monobrominated stage before polyhalogenation can occur.

Employ an alternative, multi-step pathway if direct monobromination proves uncontrollable. One such advanced strategy could involve converting the ketone to an α,β-unsaturated ketone. Subsequent reductive halogenation using specific reagents like an N-halosuccinimide and a reducing agent can offer a pathway to selectively install a halogen at the α-position, avoiding the harsh basic conditions that promote the haloform reaction.

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) represents a cornerstone of modern organic synthesis, allowing for the strategic conversion of one functional group into another. imperial.ac.uk For a difunctionalized target like this compound, FGI strategies provide pathways from more readily available starting materials.

The conversion of carboxylic acids into α-haloketones is a multi-step but powerful synthetic route. A plausible pathway to this compound would begin with a suitable carboxylic acid precursor, such as 6-chlorohexanoic acid. The classic approach involves converting the carboxylic acid to a diazoketone, which is then treated with a hydrogen halide.

A common sequence for this transformation is:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Diazoketone: The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. This reaction must be handled with extreme caution due to the toxic and explosive nature of diazomethane.

Halogenation: The diazoketone is subsequently treated with hydrogen bromide (HBr) to yield the final α-bromoketone product, this compound.

An alternative, the Arndt-Eistert reaction, could be adapted for this purpose, which involves the homologation of a carboxylic acid, followed by subsequent halogenation steps. vanderbilt.edu These methods, while effective, often involve hazardous reagents and require careful control of reaction conditions.

Halogen exchange reactions, most notably the Finkelstein reaction, provide a direct method for interconverting alkyl halides. vanderbilt.edusocietechimiquedefrance.fr This strategy can be applied to the synthesis of this compound from a precursor such as 1,5-dichloropentan-2-one or 1,5-dibromopentan-2-one.

The synthesis would proceed by reacting the dihalo-precursor with a suitable halide salt. For instance, converting 1,5-dichloropentan-2-one would involve a selective exchange of the chlorine atom at the α-position (C1) with bromine.

Reaction: 1,5-Dichloropentan-2-one + NaBr → this compound + NaCl

This reaction is typically carried out in a polar aprotic solvent like acetone, which facilitates the precipitation of the resulting sodium chloride, driving the equilibrium towards the desired product. vanderbilt.edu The success of this approach depends on the relative reactivity of the C-X bonds. The C-Cl bond at the α-position to the carbonyl group is activated towards nucleophilic substitution, making the exchange feasible. However, achieving high selectivity without affecting the chlorine at the C5 position requires careful optimization of reaction conditions. societechimiquedefrance.fr

Catalytic and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring catalytic methods and green chemistry principles to minimize waste and avoid hazardous substances. nih.govresearchgate.net The synthesis of halogenated ketones has benefited significantly from these advancements.

The most direct route to this compound is the α-bromination of 5-chloropentan-2-one.

Acid-Catalyzed Halogenation: This is a classic method where an acid catalyst promotes the formation of an enol intermediate, which then acts as a nucleophile and attacks an electrophilic halogen source like molecular bromine (Br₂). jove.commasterorganicchemistry.comlibretexts.org The reaction is autocatalytic as HBr is produced as a byproduct. jove.com While effective, the use of corrosive and toxic Br₂ is a significant drawback. nih.gov

Green Halogenating Agents: To circumvent the hazards of Br₂, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), have become widely used. nih.govtandfonline.com NBS is a safer, crystalline solid that serves as an effective source of electrophilic bromine. Reactions using NBS can often be performed under milder, catalyst-free, or solvent-free conditions, aligning with green chemistry principles. tandfonline.comresearchgate.net

Catalytic Systems: Various catalysts can enhance the efficiency and selectivity of α-halogenation. Lewis acids, silica-supported catalysts, and ionic liquids have been employed to facilitate the reaction, often allowing for lower reaction temperatures and shorter reaction times. researchgate.net Photocatalysis is also an emerging green technology that can drive halogenation reactions using visible light, offering an energy-efficient and sustainable alternative. nih.gov

ApproachHalogen SourceCatalyst/ConditionsKey Advantages
Traditional Br₂Acetic AcidWell-established, autocatalytic. jove.com
Green Alternative N-Bromosuccinimide (NBS)Solvent-free or DMSOSafer reagent, milder conditions, high selectivity. nih.govtandfonline.com
Advanced Catalytic NBS, Br₂Lewis Acids, p-TSAIncreased efficiency, potential for regioselectivity. researchgate.net
Photocatalysis VariousPhotocatalyst, Visible LightEnergy-efficient, sustainable, mild conditions. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is crucial. This is particularly important to prevent side reactions, such as polyhalogenation or halogenation at the other α-position (C3).

Key parameters for optimization in the α-bromination of 5-chloropentan-2-one include:

Choice of Halogenating Agent and Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the brominating agent, such as NBS or Br₂, is common to ensure complete conversion of the starting ketone. However, a large excess can lead to the formation of dibrominated byproducts. nih.gov

Catalyst: In acid-catalyzed reactions, the concentration of the acid can influence the rate-determining enol formation step. libretexts.org For other catalytic systems, the catalyst loading must be optimized to balance reaction speed with cost and potential side reactions.

Solvent: The choice of solvent is critical. While glacial acetic acid is traditional for Br₂ reactions, greener solvents or even solvent-free conditions are preferred. nih.gov Polar aprotic solvents like DMSO have been shown to facilitate rapid halogenation with NBS. tandfonline.com

Temperature and Reaction Time: α-halogenation reactions can be performed at a range of temperatures, from room temperature to elevated temperatures (e.g., 80-90 °C), to control the reaction rate. researchgate.netmdpi.com Reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time for quenching the reaction to maximize the yield of the desired monobrominated product.

Work-up Procedure: A proper aqueous work-up is necessary to remove the catalyst, unreacted halogenating agent, and any soluble byproducts, followed by extraction and purification, typically via distillation or chromatography.

ParameterInfluence on ReactionTypical Optimization Strategy
Reagent Ratio Controls mono- vs. poly-halogenationUse 1.0-1.1 molar equivalents of halogenating agent.
Catalyst Affects reaction rate and selectivityScreen different acid/Lewis acid catalysts and optimize loading.
Solvent Influences solubility and reaction kineticsTest various solvents (e.g., AcOH, DCM, DMSO) or solvent-free conditions.
Temperature Determines reaction rateVary temperature to find a balance between reaction time and byproduct formation.
Time Affects conversion and yieldMonitor reaction progress to identify the point of maximum product formation.

Challenges and Future Directions in Sustainable Synthesis of Halogenated Ketones

Future research is directed at overcoming these challenges by embracing greener and more sustainable synthetic strategies:

Biocatalysis: The use of enzymes (biocatalysts) for halogenation reactions is a promising frontier. Halogenase enzymes can offer unparalleled selectivity under extremely mild, aqueous conditions, representing an ideal green chemistry approach. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters like temperature, pressure, and mixing, which can improve safety, selectivity, and scalability. researchgate.net This technology is particularly advantageous when dealing with hazardous reagents or exothermic reactions.

Electrochemical Synthesis: Electrosynthesis offers a sustainable alternative by using electricity to drive redox reactions, eliminating the need for chemical oxidants or reductants. ijnc.ir This can provide a clean and efficient method for generating halogenating species in situ.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks derived from biomass instead of petrochemicals. ijnc.ir Developing synthetic routes to halogenated ketones from bio-based starting materials would significantly reduce the carbon footprint of these important chemical intermediates. laxai.com

By focusing on these innovative areas, the field of organic synthesis can develop safer, more efficient, and environmentally benign methods for producing valuable compounds like this compound.

Reactivity and Mechanistic Studies of 1 Bromo 5 Chloropentan 2 One

Differential Reactivity of Bromine and Chlorine Atoms

The presence of two different halogen atoms on the pentan-2-one backbone invites a study of chemoselectivity in nucleophilic substitution reactions. The inherent differences in the carbon-halogen bond strengths and the leaving group abilities of bromide and chloride ions are the primary determinants of this differential reactivity.

Generally, in the hierarchy of haloalkane reactivity for nucleophilic substitution, the carbon-iodine bond is the weakest and most reactive, followed by the carbon-bromine bond, and then the carbon-chlorine bond. The carbon-fluorine bond is the strongest and least reactive. studymind.co.ukcrunchchemistry.co.uk This trend is directly correlated with the bond dissociation energies of the carbon-halogen (C-X) bonds.

Table 1: Comparison of Carbon-Halogen Bond Properties
PropertyC-ClC-Br
Average Bond Enthalpy (kJ/mol)346290
Bond PolarityMore PolarLess Polar
Leaving Group AbilityGoodExcellent
Relative Rate of HydrolysisSlowerFaster

This table provides a generalized comparison. Actual values can vary slightly depending on the specific molecular structure.

The data clearly indicates that the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break. crunchchemistry.co.uk Consequently, the bromide ion is a better leaving group than the chloride ion. This fundamental difference is the basis for the selective functionalization of 1-bromo-5-chloropentan-2-one (B1281179).

In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The high reactivity of the C-Br bond ensures that this substitution can often be carried out under mild conditions, leaving the C-Cl bond intact.

The carbon atom bonded to chlorine (C5) is significantly less reactive towards nucleophilic substitution. The C-Cl bond is stronger and the chloride ion is a poorer leaving group compared to bromide. savemyexams.comyoutube.com Therefore, displacing the chlorine atom requires more stringent reaction conditions, such as higher temperatures, stronger nucleophiles, or longer reaction times.

This disparity in reactivity allows for a stepwise functionalization of the molecule. A nucleophile can be introduced at the C1 position first, and subsequently, a different nucleophile can be introduced at the C5 position under more forcing conditions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. vedantu.com In the case of this compound, the differential reactivity of the two halogen atoms allows for excellent chemoselectivity. By carefully selecting the nucleophile and reaction conditions, chemists can control which halogen is substituted.

Table 2: Predicted Chemoselectivity in Nucleophilic Substitution of this compound
Nucleophile/ConditionsPredicted Major ProductRationale
NaI in Acetone (Finkelstein Reaction)1-iodo-5-chloropentan-2-oneMild conditions favor substitution at the more reactive C-Br bond.
NaN3, mild heat1-azido-5-chloropentan-2-oneAzide (B81097) is a good nucleophile; selective substitution at the C1 position is expected.
Excess NH3, high pressure/temp1,5-diaminopentan-2-oneForcing conditions can lead to substitution at both C1 and C5.
Product from Row 1 + KCN, high temp5-chloro-1-iodopentan-2-one followed by 6-cyano-1-iodohexan-2-oneStepwise functionalization is possible by exploiting differential reactivity.

This ability to selectively functionalize the molecule at either end makes this compound a valuable bifunctional building block for synthesizing more complex molecules, including pharmaceuticals and other fine chemicals. nbinno.comnbinno.com

Carbonyl Group Reactivity and α-Carbon Transformations

Beyond the chemistry of its haloalkane portions, this compound is also an α-haloketone. This structural feature confers specific reactivity upon the carbonyl group and the adjacent C1 carbon.

Like other ketones, the carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack. libretexts.org The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge. Nucleophiles can add to this carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.com

The reactivity of the ketone in this compound is influenced by two main factors:

Electronic Effects : The adjacent bromine atom at the α-position (C1) is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to a non-halogenated ketone like pentan-2-one. learncbse.in

Steric Effects : Ketones are generally less reactive than aldehydes in nucleophilic additions due to greater steric hindrance from the two alkyl groups attached to the carbonyl carbon. libretexts.org In this case, the steric hindrance around the carbonyl group is comparable to that of other straight-chain ketones.

Table 3: Predicted Relative Reactivity of Carbonyl Groups Towards Nucleophilic Addition
CompoundRelative ReactivityReason
Propanal (Aldehyde)HighLess steric hindrance, one alkyl group.
This compoundModerate-HighKetone (steric hindrance), but activated by electron-withdrawing α-bromo group.
Pentan-2-oneModerateStandard ketone reactivity.
BenzophenoneLowSignificant steric hindrance from two phenyl groups. byjus.com

Ketones with hydrogens on the α-carbon can be deprotonated by a base to form a nucleophilic enolate ion. masterorganicchemistry.com In this compound, the C1 carbon is an α-carbon but has no hydrogen atoms. The C3 carbon, however, is also an α-carbon and possesses two hydrogens. Therefore, in the presence of a base, enolate formation will occur exclusively at the C3 position.

The chemistry of α-haloketones is distinct from that of simple ketones. wikipedia.org While the C1 position is reactive to SN2 displacement, treatment of α-haloketones with a strong base can also lead to a unique reaction known as the Favorskii rearrangement. libretexts.org In this reaction, the base removes a proton from the α'-carbon (C3), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the bromide at C1 to form a cyclopropanone (B1606653) intermediate. Subsequent attack by a nucleophile (like an alkoxide) on the carbonyl carbon opens the strained three-membered ring, ultimately leading to a rearranged product, such as a carboxylic acid ester, after protonation. This pathway is a significant consideration when treating this compound with basic reagents. libretexts.org

Favorskii-Type Rearrangements and Related Transformations

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one acidic α'-proton, which proceeds in the presence of a base to yield carboxylic acid derivatives. organicreactions.orgnrochemistry.com For this compound, this rearrangement is expected to occur via the formation of a cyclopropanone intermediate.

The generally accepted mechanism begins with the deprotonation of the α'-carbon (C3) by a base, such as sodium methoxide, to form an enolate. This is followed by an intramolecular nucleophilic substitution where the enolate displaces the bromide ion at the α-carbon (C1), leading to the formation of a strained bicyclic cyclopropanone intermediate.

The subsequent step involves the nucleophilic attack of the base (e.g., methoxide) on the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate then collapses, cleaving one of the C-C bonds of the three-membered ring. The cleavage typically occurs to form the more stable carbanion. In this case, cleavage of the C1-C2 bond would lead to a primary carbanion, while cleavage of the C2-C3 bond would result in a secondary carbanion stabilized by the adjacent chloroalkyl chain. The more stable carbanion is then protonated by the solvent (e.g., methanol) to give the final ester product. Given the structure of this compound, the rearrangement would likely lead to derivatives of (4-chlorobutyl)acetic acid.

Table 1: Proposed Favorskii Rearrangement of this compound

Step Description Intermediate/Product
1 Deprotonation at C3 Enolate Formation
2 Intramolecular SN2 Bicyclic Cyclopropanone
3 Nucleophilic Attack Tetrahedral Intermediate
4 Ring Opening Carbanion Formation

It is important to note that if the α-halo ketone lacks enolizable hydrogens, the reaction may proceed through an alternative mechanism known as the quasi-Favorskii rearrangement. nrochemistry.com However, since this compound has acidic protons at the C3 position, the cyclopropanone pathway is the more probable route.

Intramolecular Cyclization Pathways and Heterocycle Formation

The dual halogen functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The α-bromo ketone moiety can react with dinucleophiles to form five-membered rings, while the chloroalkyl chain provides a reactive handle for subsequent intramolecular cyclizations to form larger rings.

The α-bromo ketone functionality is a key synthon for building five-membered heterocyclic rings. wikipedia.orgnih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Reaction of this compound with thiourea, for example, is expected to yield 2-amino-4-(3-chloropropyl)thiazole. The mechanism involves an initial SN2 reaction where the sulfur of the thioamide displaces the bromide, followed by an intramolecular cyclization of the nitrogen onto the ketone carbonyl and subsequent dehydration to form the aromatic thiazole ring. chemrxiv.orgresearchgate.net

Pyrroles: Pyrroles can be synthesized from α-haloketones via the Hantzsch pyrrole (B145914) synthesis. rsc.org This method involves the reaction of the α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. nih.gov Alternatively, this compound can be envisioned as a precursor to a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr pyrrole synthesis upon treatment with a primary amine. uctm.eduwikipedia.org This transformation would require a two-step process: first, substitution of the bromide with a nucleophile (like the anion of a β-ketoester), and second, hydrolysis and decarboxylation to unmask the second carbonyl group, setting the stage for cyclization.

Furans: The synthesis of furans can be achieved through the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. wikipedia.orgpharmaguideline.com Similar to the pyrrole synthesis, this compound could be converted into the necessary 1,4-dicarbonyl precursor. Another prominent route is the Feist-Benary furan (B31954) synthesis, which directly utilizes an α-haloketone and the enolate of a β-dicarbonyl compound. pharmaguideline.com The reaction of this compound with ethyl acetoacetate, for example, would lead to a highly substituted furan derivative.

Table 2: Potential Five-Membered Heterocycles from this compound

Heterocycle Synthetic Method Co-reactant Example Expected Product Core Structure
Thiazole Hantzsch Synthesis Thiourea 2-Amino-4-(3-chloropropyl)thiazole
Pyrrole Hantzsch Synthesis Ethyl acetoacetate, Ammonia Substituted pyrrole with a 3-chloropropyl group

The 3-chloropropyl side chain in the heterocycles formed in the initial reactions, or in other derivatives of this compound, serves as an electrophilic center for subsequent intramolecular cyclizations. This allows for the construction of fused or spirocyclic ring systems.

For instance, the ketone functionality can be converted to an enolate under basic conditions. This enolate can then act as an internal nucleophile, displacing the chloride ion at the end of the pentyl chain. This intramolecular alkylation would result in the formation of a six-membered carbocyclic ring, specifically a substituted cyclohexanone. The feasibility and regioselectivity of such a cyclization would depend on reaction conditions and the stability of the resulting ring system.

Organometallic Reactions and Cross-Coupling Strategies

The electrophilic centers of this compound—the carbonyl carbon and the two carbon-halogen bonds—are all susceptible to reaction with organometallic reagents.

Grignard reagents are potent nucleophiles that readily add to the carbonyl group of ketones to form tertiary alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction of this compound with a Grignard reagent, such as allylmagnesium bromide, is expected to primarily involve the nucleophilic attack at the electrophilic carbonyl carbon. This addition would yield a tertiary homoallylic alcohol. While reactions at the C-Br or C-Cl bonds are possible, the addition to the ketone is generally a rapid and highly favorable process. organic-chemistry.org The resulting product, 1-allyl-5-chloro-1-bromopentan-2-ol, retains the halogen atoms, making it a versatile intermediate for further synthetic transformations, including subsequent cyclization or cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The α-bromo ketone motif is a suitable electrophile for various palladium-catalyzed processes. nih.gov

α-Arylation: The palladium-catalyzed α-arylation of ketones allows for the formation of a C-C bond between the α-carbon of a ketone and an aryl group. nih.gov For this compound, this could be achieved by reacting its enolate with an aryl halide in the presence of a palladium catalyst.

Suzuki and Sonogashira Couplings: The C-Br bond in this compound can directly participate in cross-coupling reactions. A Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne, both catalyzed by a palladium complex, could be employed to introduce aryl or alkynyl substituents, respectively, at the C1 position. These reactions provide a powerful method for elaborating the carbon skeleton of the molecule.

The selective reactivity of the C-Br bond over the C-Cl bond is generally expected in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, allowing for regioselective functionalization.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Sodium methoxide
Methanol
(4-chlorobutyl)acetic acid
Thiourea
2-Amino-4-(3-chloropropyl)thiazole
Ethyl acetoacetate
Ammonia
Allylmagnesium bromide
1-Allyl-5-chloro-1-bromopentan-2-ol

Radical Reactions and Photochemical Pathways

While specific studies on the radical reactions and photochemical pathways of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of α-haloketones provides a foundational understanding. It is known that α-haloketones can participate in radical-type mechanisms, often involving species adsorbed on surfaces.

Further research into the specific photochemical behavior of this compound is necessary to fully characterize its reactivity under photolytic conditions. The presence of both bromine and chlorine atoms, in addition to the carbonyl group, suggests the potential for complex photochemical transformations.

Elucidation of Reaction Mechanisms and Transition State Analysis

The study of reaction mechanisms for α-haloketones is a significant area of chemical research. acs.org Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in gaining insight into these reactions. up.ac.za Such studies have explored competing reaction pathways, such as nucleophilic substitution and epoxidation, revealing that these reactions can have comparable and low activation energies. up.ac.za

For instance, in the case of related α-bromoacetophenones, the rate-determining step for epoxidation is not the formation of the transition state itself, but rather the rotational barrier required for the proper alignment of the leaving group. up.ac.za Diatomic and fragment interaction analyses have provided further understanding of the driving forces behind these reactions, highlighting the role of attractive interactions between the α-hydrogens and the nucleophile in the initial stages of nucleophilic substitution. up.ac.za

The general mechanism for the acid-promoted α-halogenation of ketones involves the formation of an enol tautomer, which then acts as a nucleophile, attacking the halogen source. youtube.com This leads to the formation of a cationic intermediate that is subsequently deprotonated to yield the α-haloketone. youtube.com

Applications of 1 Bromo 5 Chloropentan 2 One in Advanced Organic Synthesis

Utilization as a Versatile Bifunctional Building Block

The strategic placement of electrophilic centers in 1-bromo-5-chloropentan-2-one (B1281179) underpins its utility as a bifunctional building block. The differential reactivity of the bromine and chlorine atoms, alongside the nucleophilic target of the carbonyl group, allows for sequential and selective reactions. The α-bromo ketone moiety can readily participate in nucleophilic substitution reactions, such as the Favorskii rearrangement or alkylation of various nucleophiles including amines, thiols, and carbanions. The terminal chlorine atom, being less reactive than the α-bromine, provides a handle for subsequent transformations under more forcing conditions. This tiered reactivity is a cornerstone of its potential in designing efficient synthetic routes.

Synthesis of Complex Molecular Architectures

The multifaceted reactivity of this compound makes it an attractive starting material for the synthesis of intricate molecular structures.

Construction of Polyfunctional Alkanes and Alkenes

Through judicious choice of reagents and reaction conditions, this compound can be elaborated into a variety of polyfunctionalized aliphatic chains. For instance, reaction at the α-bromo position followed by modification of the ketone (e.g., reduction, olefination) and subsequent substitution of the terminal chlorine can lead to the installation of multiple, distinct functional groups along a five-carbon backbone. This approach facilitates the creation of complex synthons that can be further utilized in the construction of larger molecules.

Incorporation into Multistep Total Synthesis Strategies

While specific examples in the total synthesis of natural products are not yet widely reported, the structural attributes of this compound make it a promising candidate for such endeavors. Its ability to introduce a functionalized five-carbon unit can be strategically employed in the convergent synthesis of complex targets. The ketone functionality allows for the formation of carbon-carbon bonds via aldol or Wittig-type reactions, while the two halogen atoms provide opportunities for cyclization or the introduction of further complexity.

Precursor in the Development of Novel Organic Reactions

The unique electronic and steric environment of this compound could serve as a valuable substrate for the development and optimization of new synthetic methodologies. The interplay between the three functional groups could be exploited in transition-metal-catalyzed cross-coupling reactions, organocatalytic transformations, or the investigation of novel cascade reaction sequences. The distinct reactivity of the C-Br and C-Cl bonds, for instance, could be used to probe the selectivity of new catalytic systems.

Role in Material Science Precursor Synthesis (e.g., functionalized polymers, monomers)

The presence of two distinct halogen atoms in this compound opens avenues for its use in the synthesis of functionalized monomers and polymers. The terminal chlorine could be a site for polymerization, while the α-bromo ketone could be modified post-polymerization to introduce specific functionalities along the polymer chain. This could lead to the development of novel materials with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites.

Advanced Spectroscopic Characterization and Structural Elucidation

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess and Stereochemical Assignment of Chiral Analogues

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. For chiral analogues of 1-bromo-5-chloropentan-2-one (B1281179), where a stereocenter could be introduced, for instance, by substitution at a position alpha to the carbonyl group, these methods provide detailed information on both the absolute configuration and the enantiomeric purity of a sample.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This phenomenon arises from the electronic transitions within the molecule, and the resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. encyclopedia.pub For chiral ketones, the n → π* electronic transition of the carbonyl chromophore, typically occurring around 270-300 nm, is particularly informative. researchgate.net The sign and intensity of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the stereocenter(s) near the carbonyl group.

The stereochemical assignment is frequently accomplished by applying empirical rules, such as the octant rule for ketones. This rule predicts the sign of the n → π* Cotton effect based on the spatial disposition of substituents in the three-dimensional space surrounding the carbonyl group. researchgate.net However, for flexible acyclic ketones, the straightforward application of such rules can be challenging due to the presence of multiple conformers in solution. encyclopedia.pubresearchgate.net

A more robust and modern approach involves the use of quantum-mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method allows for the theoretical prediction of the ECD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned. researchgate.netmdpi.com For instance, if the experimental ECD spectrum of a chiral analogue of this compound matches the TD-DFT calculated spectrum for the (R)-enantiomer, then the absolute configuration is assigned as (R).

ORD, a complementary technique, measures the variation of optical rotation with the wavelength of plane-polarized light. nih.gov A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength, giving rise to an ORD curve. The ORD spectrum is related to the ECD spectrum through the Kronig-Kramers transforms. While single-wavelength optical rotation measurements can indicate chirality, the full ORD curve provides more comprehensive structural information and is also useful for assigning absolute configuration, often in conjunction with ECD data. nih.gov

Beyond absolute configuration, chiroptical methods are powerful for determining the enantiomeric excess (ee) of a sample. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org

The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. nih.govmasterorganicchemistry.com For a non-racemic mixture, the observed ECD spectrum will have the same shape as that of the pure major enantiomer but with a reduced intensity. By constructing a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be accurately determined. nih.govnih.gov

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) systems equipped with a CD detector can be employed for the direct determination of enantiomeric excess. uma.es As the enantiomers are separated on the chiral column, the CD detector provides a signal for each, and the ratio of the peak areas corresponds to the enantiomeric ratio.

Illustrative Research Findings

While specific experimental data for chiral analogues of this compound are not available, the following tables illustrate the type of data that would be generated in a study aimed at stereochemical elucidation and enantiomeric excess determination.

Table 1: Hypothetical ECD Data for Enantiomers of a Chiral Analogue

This table shows the expected mirror-image relationship between the ECD spectra of the (R) and (S) enantiomers of a hypothetical chiral analogue, such as 3-methyl-1-bromo-5-chloropentan-2-one. The Cotton effect sign is crucial for distinguishing between the enantiomers.

EnantiomerWavelength (λmax, nm)Molar Ellipticity ([θ])
(R)-enantiomer295+1500
(S)-enantiomer295-1500

Table 2: Determination of Enantiomeric Excess using ECD

This table demonstrates how the magnitude of the ECD signal can be used to determine the enantiomeric excess of a mixture. A calibration curve would be generated by plotting the measured molar ellipticity against known ee values.

SampleKnown ee (%)Measured Molar Ellipticity ([θ]) at 295 nm
1100% (R)+1500
250% (R)+750
30% (Racemate)0
450% (S)-750
5100% (S)-1500
UnknownTo be determined+1200

From the data in Table 2, the enantiomeric excess of the unknown sample can be calculated to be 80% in favor of the (R)-enantiomer.

Table 3: Comparison of Experimental and Calculated ORD Data

This table illustrates how ORD data, particularly at the standard sodium D-line (589 nm), is compared with calculated values to assign absolute configuration. The full ORD curve would provide a more definitive comparison. nih.gov

StereoisomerExperimental [α]DCalculated [α]DAssignment
Isomer A+25.5+24.9 (for R)R
Isomer B-25.2-24.9 (for S)S

Computational and Theoretical Studies of 1 Bromo 5 Chloropentan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. youtube.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density.

A primary application of DFT is geometry optimization , where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. lumenlearning.com For 1-bromo-5-chloropentan-2-one (B1281179), this process would involve starting with an initial guess of the structure and iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is found. The resulting optimized geometry provides key structural parameters.

DFT is also employed to calculate energy profiles for chemical reactions. By mapping the energy of the system as reactants are converted to products, it is possible to identify transition states and determine activation energies, offering insights into reaction kinetics. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

Calculated at the B3LYP/6-311G(d,p) level of theory. This data is illustrative.

ParameterValue
Bond Lengths (Å)
C=O1.21
C-Br1.96
C-Cl1.80
C1-C21.52
C2-C31.53
**Bond Angles (°) **
Br-C1-C2111.5
C1-C2-C3110.0
C1-C2=O123.0
C3-C2=O122.0
C4-C5-Cl112.0
Dihedral Angles (°)
Br-C1-C2-C3178.5
O=C2-C3-C4-155.0

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the bromine and oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy location for accepting electrons and is associated with the molecule's electrophilicity. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O), making the carbonyl carbon a primary site for nucleophilic attack. wuxibiology.com

The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excited and therefore more reactive. semanticscholar.orgchemrxiv.org Various quantum chemical descriptors can be derived from HOMO and LUMO energies to quantify reactivity.

An Electrostatic Potential (ESP) Surface maps the electrostatic potential onto the molecule's electron density surface. This visual tool helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the ESP surface would show negative potential around the carbonyl oxygen and the halogen atoms due to their high electronegativity, and positive potential around the carbonyl carbon and the hydrogens.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

This data is illustrative and based on general principles of similar molecules.

DescriptorDefinitionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-10.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
Energy Gap (ΔE)ELUMO - EHOMO9.3
Ionization Potential (I)-EHOMO10.5
Electron Affinity (A)-ELUMO1.2
Chemical Hardness (η)(I - A) / 24.65
Electrophilicity Index (ω)μ²/2η (where μ = -(I+A)/2)1.75

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. chemistrysteps.com The flexible pentyl chain of this compound allows for numerous conformers, each with a distinct energy.

The relative stability of these conformers is governed by steric and torsional strain. libretexts.org Key interactions include:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where bonds are maximally separated, are generally more stable than eclipsed conformations. youtube.com

Steric Strain (van der Waals repulsion): Occurs when bulky groups are forced into close proximity. In the case of this compound, gauche interactions between the bromo, chloro, and carbonyl groups would be significant destabilizing factors. lumenlearning.com The most stable conformer would likely adopt an anti-periplanar arrangement of the bulky substituents to minimize these repulsions.

Computational methods can systematically rotate dihedral angles and calculate the energy of each resulting conformer to map the potential energy surface and identify the most stable, low-energy structures.

Table 3: Hypothetical Relative Energies of this compound Conformers

Illustrative data showing the energy difference (ΔE) relative to the most stable conformer.

Conformer DescriptionDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)
Anti (most stable)~180°0.0
Gauche 1~60°4.5
Gauche 2~-60°4.8
Eclipsed 1~0°20.0
Eclipsed 2~120°18.5

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms. For this compound, two primary reactive sites exist: the electrophilic carbon attached to the bromine (susceptible to nucleophilic substitution) and the carbonyl carbon (susceptible to nucleophilic addition). libretexts.orgchemguide.co.uk

Reaction pathway modeling involves calculating the energy of the molecular system along a reaction coordinate, which represents the progress of the reaction. The highest point on this pathway is the transition state (TS) , an unstable, high-energy species that represents the barrier to the reaction.

Locating the precise geometry and energy of the transition state is crucial for understanding reaction kinetics. acs.org TS structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile). rowansci.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Table 4: Hypothetical Calculated Activation Energies for Reactions of this compound with a Nucleophile (e.g., OH⁻)

This data is for illustrative purposes.

Reaction TypeDescriptionHypothetical Activation Energy (kJ/mol)
SN2 SubstitutionNucleophile attacks C1, displacing Br⁻85
Nucleophilic AdditionNucleophile attacks the carbonyl carbon (C2)65
α-DeprotonationNucleophile acts as a base, removing a proton from C1 or C375

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can predict spectroscopic data, which is essential for structure elucidation and comparison with experimental results.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govmdpi.com The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions are powerful tools for assigning complex spectra and verifying proposed structures. ruc.dk

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of these vibrations. rowansci.comnih.gov These predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to good agreement with experimental IR spectra. This allows for the assignment of specific spectral features to the stretching or bending of particular functional groups, such as the characteristic C=O stretch of the ketone.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

Illustrative data based on typical values for similar functional groups.

Parameter Predicted Value Assignment
¹³C NMR Chemical Shift (ppm)
δ(C1)35-CH₂Br
δ(C2)205C=O
δ(C3)42-CH₂-
δ(C4)28-CH₂-
δ(C5)44-CH₂Cl
Key IR Vibrational Frequencies (cm⁻¹)
ν(C=O)1715Ketone stretch
ν(C-H)2850-2960Alkyl C-H stretch
ν(C-Br)550C-Br stretch
ν(C-Cl)680C-Cl stretch

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the explicit dynamic behavior of a molecule in a solvent over time. acs.org

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD tracks the positions and velocities of every atom in the system, including the solute (this compound) and the surrounding solvent molecules (e.g., water, ethanol).

These simulations can provide insights into:

Solvent Effects: How solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and reactivity.

Conformational Dynamics: The transitions between different conformers and their relative populations in a solution environment.

Transport Properties: Calculation of properties like diffusion coefficients.

For a molecule with two different halogen atoms and a polar carbonyl group, MD simulations would be particularly useful for understanding preferential solvation and its influence on the accessibility of the reactive sites to other reagents. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

The absence of such studies for this compound indicates a significant gap in the scientific literature. Future research initiatives could focus on synthesizing a library of analogues and employing computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to elucidate the SAR for this compound.

Due to the lack of available research data, no data tables or detailed research findings can be presented for this section.

Advanced Derivatives, Analogues, and Isomers of 1 Bromo 5 Chloropentan 2 One

Synthesis and Reactivity of Positional Isomers (e.g., 1-bromo-1-chloropentan-2-one)

Positional isomers of 1-bromo-5-chloropentan-2-one (B1281179), where the halogen atoms are located at different positions on the pentan-2-one backbone, exhibit distinct reactivity profiles. A notable example is 1-bromo-1-chloropentan-2-one, an α,α-dihaloketone.

Synthesis:

The synthesis of α,α-dihaloketones can be achieved through various methods. One common approach is the halogenation of a ketone. For the synthesis of a mixed α,α-dihaloketone like 1-bromo-1-chloropentan-2-one, a stepwise approach is typically necessary. This could involve the initial α-monohalogenation of pentan-2-one, followed by a second halogenation with a different halogenating agent. For instance, α-chlorination of pentan-2-one can be followed by α-bromination of the resulting 1-chloropentan-2-one. Specific reagents and conditions must be carefully selected to control the regioselectivity and avoid polyhalogenation at other positions.

Another synthetic route involves the reaction of a 1,3-dicarbonyl compound with a halogenating agent like nitryl chloride, which can yield α-chloro and α,α-dichloro derivatives. nih.gov While not a direct route to the bromo-chloro analogue, it demonstrates a strategy for geminal dihalogenation.

Reactivity:

The reactivity of α,α-dihaloketones is characterized by the presence of two leaving groups on the same carbon atom adjacent to the carbonyl group. This structure influences their behavior in nucleophilic substitution and reduction reactions.

Nucleophilic Substitution: The geminal dihalo arrangement can impact the rate and mechanism of nucleophilic substitution compared to monohaloketones. The presence of two electron-withdrawing halogens increases the electrophilicity of the α-carbon.

Reduction: Reduction of α,α-dihaloketones can lead to different products depending on the reducing agent and reaction conditions. They can be reduced to the parent ketone, a monohalo ketone, or, with organocuprates, a functionalized monohalo ketone. wikipedia.org Warming the functionalized α-halo ketones can lead to the formation of α,β-unsaturated ketones. wikipedia.org

Umpolung Reactivity: Reduction of α,α'-dihaloketones can generate 2-oxyallyl metal complexes, which can undergo cycloaddition reactions or react with nucleophiles, demonstrating umpolung (polarity reversal) at the α-carbon. wikipedia.org

Positional Isomer Key Structural Feature Expected Reactivity Differences from this compound
1-bromo-1-chloropentan-2-oneGeminal dihalogen at α-positionIncreased electrophilicity at C1, potential for different reduction pathways.
3-bromo-5-chloropentan-2-oneHalogen at β-positionDifferent enolate formation possibilities, potential for elimination reactions.
1-bromo-3-chloropentan-2-oneHalogens at α and β positionsComplex interplay of inductive and steric effects influencing reactivity at multiple sites.

Synthesis and Properties of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to enantiomerically pure compounds with specific biological activities or applications in asymmetric synthesis. Chirality can be introduced at various positions, for instance, at the α-carbon (C1) or at other carbons along the pentane (B18724) chain.

Synthesis:

The asymmetric synthesis of α-haloketones is a well-established field in organic chemistry. wikipedia.org Organocatalysis is a powerful tool for achieving high enantioselectivity. For example, an acid chloride can be converted into a chiral α-halo ester using a strong base, a bromine donor, and a proline- and quinine-based organocatalyst. wikipedia.org This methodology could potentially be adapted for the synthesis of chiral this compound analogues. Another approach involves the catalytic enantioselective decarboxylation of racemic α-fluoro-β-ketoesters to afford optically active α-fluoroketones, demonstrating a strategy for obtaining chiral α-haloketones. elsevierpure.com

Properties:

Chiral analogues of this compound are expected to exhibit optical activity, meaning they will rotate the plane of polarized light. The specific rotation would be a key characteristic property. Other physical properties such as melting point and boiling point may differ between enantiomers and diastereomers. The biological properties of chiral molecules can vary significantly between enantiomers, with one enantiomer often being more active or having a different biological effect than the other.

Chiral Analogue Example Method of Asymmetric Synthesis Key Expected Property
(R)- or (S)-1-bromo-5-chloropentan-2-oneOrganocatalytic α-halogenationOptical rotation
Chiral analogues with substitution on the pentyl chainAsymmetric alkylation or reductionDiastereomeric and enantiomeric forms with distinct physical and biological properties.

Systematic Introduction of Additional Halogens or Other Heteroatoms

Introducing additional halogens or other heteroatoms such as sulfur or nitrogen into the this compound structure can significantly alter its chemical reactivity and potential applications.

Synthesis of Polyhalogenated Derivatives:

The synthesis of polyhalogenated ketones can be achieved by exhaustive halogenation of the corresponding ketone under specific conditions. For example, reacting a ketone with an excess of a halogenating agent in the presence of an acid or base catalyst can lead to the introduction of multiple halogen atoms. The regioselectivity of the halogenation would depend on the reaction conditions and the structure of the substrate.

Introduction of Other Heteroatoms:

Sulfur: The carbonyl group of this compound can be converted to a thiocarbonyl group (C=S) to form the corresponding thioketone. This transformation is typically achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P2S5). organic-chemistry.orgresearchgate.net

Nitrogen: An azido (B1232118) group (-N3) can be introduced, typically at the α-position, to synthesize α-azido ketones. rsc.org This can be accomplished through nucleophilic substitution of the bromide at the C1 position with an azide (B81097) salt, such as sodium azide.

Reactivity of Heteroatom-Containing Analogues:

Thioketones: Thioketones are generally more reactive than their corresponding ketones and can participate in a variety of cycloaddition and other reactions.

Azido Ketones: The azido group is a versatile functional group that can undergo reduction to an amine, participate in [3+2] cycloaddition reactions (click chemistry), or be used in the synthesis of nitrogen-containing heterocycles. rsc.org

Derivative Method of Synthesis Potential Reactivity
Polyhalogenated pentan-2-oneExhaustive halogenationModified electrophilicity and leaving group potential.
1-Bromo-5-chloropentan-2-thioneThionation with Lawesson's reagentEnhanced reactivity of the C=S bond, use in heterocycle synthesis.
1-Azido-5-chloropentan-2-oneNucleophilic substitution with sodium azideReduction to amine, cycloaddition reactions, synthesis of nitrogen heterocycles.

Exploration of Unsaturated and Cyclic Derivatives

The introduction of unsaturation or the formation of cyclic structures from this compound opens up new avenues for creating diverse molecular architectures.

Synthesis of Unsaturated Derivatives:

α,β-Unsaturated ketones can be synthesized from α-haloketones through dehydrohalogenation reactions, typically by treatment with a base. For a molecule like this compound, elimination of HBr would lead to the formation of 5-chloro-pent-1-en-2-one. The synthesis of α,β-unsaturated α'-haloketones can be achieved through the chemoselective addition of halomethyllithiums to Weinreb amides. organic-chemistry.orgresearchgate.net

Synthesis of Cyclic Derivatives:

The bifunctional nature of this compound, with a reactive α-bromo ketone moiety and a chloroalkyl chain, makes it a potential precursor for intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a base, an intramolecular aldol-type reaction could occur. youtube.comyoutube.comyoutube.com The enolate formed at the C3 position could potentially attack the electrophilic carbon bearing the chlorine atom (C5) to form a cyclopropane (B1198618) ring, or an intramolecular substitution could lead to the formation of a five-membered cyclic ketone. The feasibility of these reactions would depend on the reaction conditions and the relative rates of competing intermolecular reactions.

Derivative Type General Synthetic Approach Potential Application
α,β-Unsaturated KetoneDehydrohalogenationMichael acceptors, dienophiles in Diels-Alder reactions.
Cyclic KetoneIntramolecular cyclizationBuilding blocks for more complex polycyclic systems.

Comparative Reactivity Studies of Analogues with Varied Halogen Substituents

The nature of the halogen substituents in analogues of this compound has a profound impact on their reactivity, particularly in nucleophilic substitution reactions. A comparative study of analogues where bromine is replaced by other halogens (e.g., chlorine or iodine) provides valuable insights into reaction mechanisms and allows for the rational design of synthetic strategies.

The reactivity of the C-X bond (where X is a halogen) in nucleophilic substitution reactions is largely dependent on the strength of the bond and the stability of the leaving group. The general order of leaving group ability for halogens is I > Br > Cl > F. This is because the C-I bond is the weakest and the iodide ion is the most stable anion among the halides.

Comparative Reactivity in SN2 Reactions:

In a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds via a backside attack, and the rate is influenced by the strength of the C-X bond. Therefore, for analogues of this compound, the reactivity in SN2 reactions at the C1 position is expected to follow the trend:

1-Iodo-5-chloropentan-2-one > this compound > 1,5-Dichloropentan-2-one

This trend is due to the decreasing strength of the carbon-halogen bond down the group. For example, chloroacetone reacts with potassium iodide in acetone 36,000 times faster than 1-chloropropane, highlighting the enhanced reactivity of α-haloketones. wikipedia.org

Analogue C-X Bond Energy (approx. kJ/mol) Relative Reactivity in SN2 Reactions
1-Iodo-5-chloropentan-2-one~228Highest
This compound~285Intermediate
1,5-Dichloropentan-2-one~340Lowest

Future Perspectives and Emerging Research Avenues for 1 Bromo 5 Chloropentan 2 One

Unexplored Synthetic Transformations and Catalytic Systems

The reactivity of α-haloketones is well-documented, involving potential nucleophilic attack at the carbonyl carbon, the α-carbon, or the halogen atom itself. nih.gov In the case of 1-bromo-5-chloropentan-2-one (B1281179), the presence of an additional electrophilic site at the chlorine-bearing carbon adds another layer of complexity and synthetic potential. Future research could focus on selectively targeting these sites through the development of sophisticated catalytic systems.

Bifunctional catalysts, which can simultaneously activate both nucleophilic and electrophilic partners, are a promising avenue. tcd.ie For instance, a catalyst with both a Lewis acidic site to activate the ketone and a Lewis basic or hydrogen-bond-donating site to direct a nucleophile could enable highly regioselective and stereoselective transformations. The exploration of transition metal catalysts, such as those based on rhodium or iron, could facilitate novel C-H activation or cross-coupling reactions at positions adjacent to the carbonyl group. researchgate.netresearchgate.net

Key unexplored transformations include:

Sequential Intramolecular Cyclizations: The molecule could serve as a precursor to complex heterocyclic systems through a programmed sequence of reactions. For example, an initial reaction at the α-bromo position could be followed by an intramolecular cyclization involving the terminal chloro group.

Domino Reactions: A single catalytic system could trigger a cascade of reactions. For example, a nucleophile could initially attack the α-bromo position, with the resulting intermediate undergoing a Favorskii-type rearrangement or an intramolecular alkylation. wikipedia.org

Selective Halogen Functionalization: Developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond (or vice versa) would provide precise control over the introduction of different substituents, enabling the synthesis of highly functionalized linear chains.

Table 1: Potential Catalytic Approaches for Selective Transformations
Catalytic SystemTarget SitePotential TransformationAnticipated Product Class
Bifunctional Lewis Acid/Base Catalystα-carbon and CarbonylAsymmetric Aldol or Mannich ReactionChiral β-hydroxy or β-amino ketones
Rhodium(I)/Aminopyridine Complexα'-C-H BondDirected C-H Alkenylationα,β-Unsaturated Ketones
Palladium/Ligand SystemC-Br and C-Cl bondsSelective Cross-Coupling (e.g., Suzuki, Sonogashira)Differentially substituted pentanones
Organocatalyst (e.g., Proline-based)α-carbonAsymmetric α-amination or α-oxidationFunctionalized chiral ketones

Potential in Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages for handling reactive intermediates and improving reaction efficiency and safety. thalesnano.com The synthesis and subsequent transformations of this compound are well-suited for this technology. Many reactions involving α-haloketones are rapid and can be exothermic, conditions that are managed effectively in the microreactors used in flow systems. thalesnano.com

Future research could develop continuous-flow processes for:

On-demand Generation and Use: Given the potential reactivity and instability of some α-haloketones, generating this compound in a flow reactor and immediately telescoping it into the next reaction step without isolation would improve safety and reduce waste.

Enhanced Selectivity: The precise control over temperature, pressure, and residence time in flow reactors can be exploited to favor one reaction pathway over others. This could be crucial for achieving selectivity between the C-Br and C-Cl bonds or for controlling competing reaction pathways like substitution versus elimination.

Automated Library Synthesis: Integrating flow reactors with automated robotic systems would enable the rapid synthesis of a library of derivatives. By systematically varying nucleophiles, catalysts, and reaction conditions, researchers could efficiently explore the chemical space around the this compound scaffold for applications in drug discovery or materials science.

Green Chemistry Applications and Waste Minimization Strategies

Modern synthetic chemistry places a strong emphasis on sustainability. Future work with this compound should incorporate green chemistry principles. Research has been dedicated to making the synthesis of α-haloketones greener and more efficient. mdpi.com

Key areas for green chemistry advancements include:

Catalytic over Stoichiometric Reagents: Shifting from stoichiometric bases or activating agents to catalytic systems would significantly reduce waste and improve atom economy. For example, using catalytic amounts of a base in Favorskii rearrangements or developing enzymatic approaches for its transformations are promising directions. wikipedia.org

Benign Solvents: Exploring reactions in greener solvents such as water, ethanol, or supercritical CO2, instead of traditional hazardous chlorinated solvents, would reduce the environmental impact of synthetic processes.

Atom-Efficient Synthesis: Designing synthetic routes that incorporate most of the atoms from the starting materials into the final product is a core principle of green chemistry. Using this compound in cycloaddition or domino reactions where multiple bonds are formed in a single step would be highly atom-efficient.

Renewable Feedstocks: Investigating synthetic routes to this compound that begin from biomass-derived starting materials could provide a more sustainable long-term source for this building block.

Theoretical Advances in Predicting Complex Reactivity and Selectivity

The multiple reactive sites on this compound make it an ideal candidate for theoretical and computational modeling. nih.gov Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into its electronic structure, reaction mechanisms, and the factors controlling selectivity. researchgate.net

Future theoretical studies could focus on:

Mapping the Electrophilicity: Calculating the partial positive charges and mapping the lowest unoccupied molecular orbital (LUMO) can help predict the most likely sites for nucleophilic attack under different conditions.

Modeling Transition States: By calculating the energy barriers for different potential reaction pathways (e.g., SN2 attack at C1 vs. C5), researchers can predict the kinetic product and design reaction conditions to favor a desired outcome. This is particularly relevant for understanding the selectivity of bifunctional catalysts.

Solvent and Catalyst Effects: Computational models can simulate how different solvents or the coordination of a catalyst to the ketone oxygen influences the reactivity of the C-Br and C-Cl bonds, guiding the experimental design for achieving optimal selectivity.

Predicting Spectroscopic Properties: Accurate prediction of NMR, IR, and mass spectrometry data can aid in the characterization of novel products derived from this compound.

Table 2: Application of Theoretical Methods in Reactivity Prediction
Theoretical MethodResearch QuestionPotential Insight
Density Functional Theory (DFT)Which halide is more reactive?Calculation of bond dissociation energies and activation barriers for substitution.
Molecular Dynamics (MD) SimulationHow does the solvent influence the reaction?Understanding of solvent shell structure and its effect on stabilizing intermediates.
Quantum Mechanics/Molecular Mechanics (QM/MM)How does an enzyme or catalyst control selectivity?Modeling of the active site and substrate interactions to reveal the origin of stereo- and regioselectivity.

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structure of this compound makes it a compelling candidate for the construction of larger, functional molecules and materials. Its ability to undergo sequential, selective reactions at its different functional groups (orthogonal reactivity) is highly valuable in materials synthesis.

Emerging research avenues include:

Polymer Synthesis: The compound could be used as a functional monomer or an initiator in polymerization reactions. For example, one halide could be used to initiate a living polymerization, leaving the other halide and the ketone available for post-polymerization modification to introduce specific functionalities along the polymer chain.

Synthesis of Macrocycles and Catenanes: The distinct reactivity of the two halogen atoms could be exploited in high-dilution reactions to synthesize complex macrocycles. For instance, reaction with a dinucleophile could form a large ring, with the ketone serving as a functional handle within the macrocyclic structure.

Functionalization of Surfaces and Nanoparticles: The terminal chloro group could be used to anchor the molecule to a surface (e.g., silica or gold nanoparticles), while the α-bromo-ketone moiety remains available for further chemical elaboration, creating a functionalized surface for sensing or catalysis.

Metal-Organic Frameworks (MOFs): While not a typical ligand, derivatives of this compound could be designed to act as linkers in the synthesis of MOFs. The ketone and halide functionalities could be used to template the framework or to be modified after the MOF has been constructed.

By exploring these future perspectives, the scientific community can unlock the full potential of this compound, transforming it from a simple halogenated ketone into a powerful tool for constructing the complex molecules and advanced materials of the future.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-5-chloropentan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via α-halogenation of pentan-2-one using bromine and chlorine sources under controlled conditions. A two-step approach may involve:

  • Step 1 : Protection of the ketone group (e.g., using ethylene glycol) to avoid over-halogenation.
  • Step 2 : Sequential halogenation at positions 1 and 5 using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively, in inert solvents like CCl₄ .
  • Key Variables : Temperature (0–5°C minimizes side reactions), stoichiometry (1:1 molar ratio for halogenating agents), and reaction time (monitored via TLC/GC-MS).

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ ~2.5–3.0 ppm for α-protons near the ketone; δ ~3.5–4.0 ppm for CH₂Br/CH₂Cl groups). ¹³C NMR confirms carbonyl (δ ~205–210 ppm) and halogenated carbons (δ ~30–40 ppm for CH₂Br/CH₂Cl) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles. Ensure Flack parameter analysis ( ) to rule out centrosymmetric ambiguities .
  • Mass Spectrometry : Molecular ion peak at m/z ~196 (for C₅H₈BrClO⁺) and fragmentation patterns (e.g., loss of Br/Cl groups).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (volatile brominated compounds) .
  • Storage : In amber glass bottles under nitrogen at –20°C to prevent degradation.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites (e.g., α-C adjacent to the ketone).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to assess activation energy barriers .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Case Example : If NMR suggests a planar ketone but X-ray shows slight distortion, validate via:
  • DEPT-135 NMR : Confirm CH₂ group assignments near halogens.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions influencing crystal packing .
  • Error Mitigation : Cross-validate refinement parameters (e.g., twin fraction in SHELXL) to address crystallographic discrepancies .

Q. How does solvent polarity influence the kinetics of halogen displacement in this compound?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates with varying solvents (e.g., acetone vs. hexane).
  • Eyring Plot Analysis : Derive activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 mechanisms .

Q. Can tandem mass spectrometry (MS/MS) differentiate between positional isomers of bromo-chloro ketones?

  • Methodological Answer :

  • Collision-Induced Dissociation (CID) : Compare fragmentation pathways (e.g., loss of Br vs. Cl) using Q-TOF instruments.
  • Library Matching : Cross-reference with NIST Chemistry WebBook spectral databases .

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